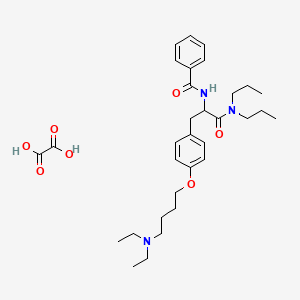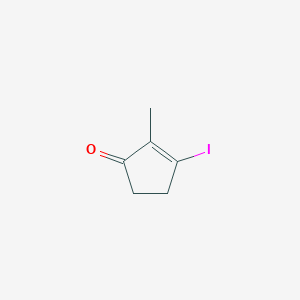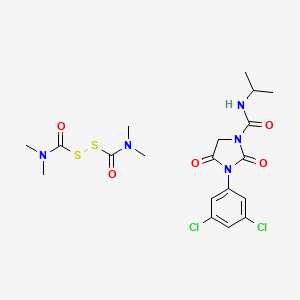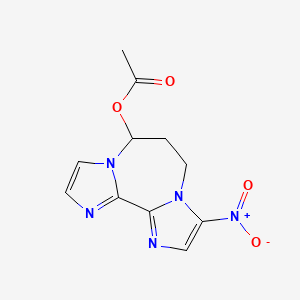
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2',1'-c)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine is a complex heterocyclic compound that features both imidazole and diazepine rings
Métodos De Preparación
The synthesis of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the imidazole and diazepine rings followed by nitration and acetylation steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Análisis De Reacciones Químicas
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or diazepine rings.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to nucleic acids .
Comparación Con Compuestos Similares
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring but differ in the additional ring structures and functional groups.
Diazepines: These compounds have the diazepine ring but may lack the imidazole ring or have different substituents.
Nitroimidazoles: These compounds contain the nitro group on the imidazole ring but may not have the diazepine ring.
The uniqueness of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine lies in its combined imidazole and diazepine rings along with the specific functional groups that confer distinct chemical and biological properties .
Propiedades
Número CAS |
57831-77-3 |
|---|---|
Fórmula molecular |
C11H11N5O4 |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
(11-nitro-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2,4,11-tetraen-7-yl) acetate |
InChI |
InChI=1S/C11H11N5O4/c1-7(17)20-9-2-4-14-8(16(18)19)6-13-11(14)10-12-3-5-15(9)10/h3,5-6,9H,2,4H2,1H3 |
Clave InChI |
AIZGKHDDSKGRQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCN2C(=CN=C2C3=NC=CN13)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


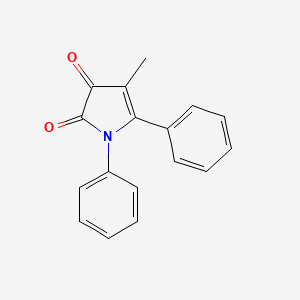

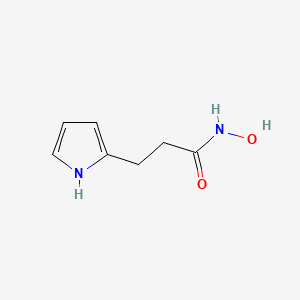

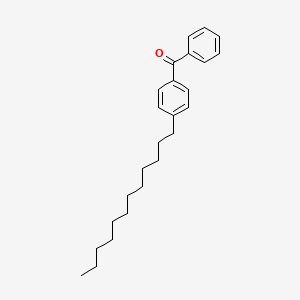

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)


![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
